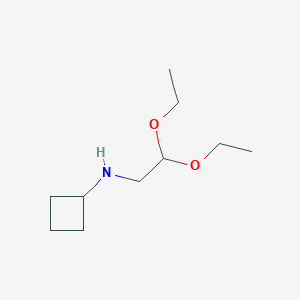

Cyclobutyl(2,2-diethoxyethyl)amine

Descripción

Propiedades

Fórmula molecular |

C10H21NO2 |

|---|---|

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

N-(2,2-diethoxyethyl)cyclobutanamine |

InChI |

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)8-11-9-6-5-7-9/h9-11H,3-8H2,1-2H3 |

Clave InChI |

ZHUADEXNEDKPTK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(CNC1CCC1)OCC |

Origen del producto |

United States |

Structural and Synthetic Paradigms of Cyclobutyl(2,2-diethoxyethyl)amine in Drug Discovery

Executive Summary

Cyclobutyl(2,2-diethoxyethyl)amine (IUPAC: N-(2,2-diethoxyethyl)cyclobutanamine) is a highly specialized, sp³-rich bifunctional building block. Comprising a conformationally restricted cyclobutyl ring and a masked aldehyde (diethyl acetal), this secondary amine serves as a pivotal intermediate in the synthesis of complex heterocycles and novel pharmacophores. This technical guide details its physicochemical properties, optimal synthetic workflows, and strategic applications in modern medicinal chemistry.

Structural Analysis & Physicochemical Profile

The architecture of cyclobutyl(2,2-diethoxyethyl)amine is defined by three distinct chemical domains, each contributing specific reactivity and pharmacokinetic potential:

-

Secondary Amine Core : Acts as the primary nucleophilic center, readily participating in alkylation, acylation, or further reductive amination sequences.

-

Cyclobutyl Moiety : A highly strained four-membered carbocycle (strain energy ~26.3 kcal/mol) that introduces a puckered, three-dimensional conformation. This structural feature is increasingly utilized to escape "flatland" in drug discovery, offering conformational restriction that can lock a molecule into its bioactive conformation while improving metabolic stability[1][2].

-

2,2-Diethoxyethyl Group : A diethyl acetal that functions as a robust protecting group for an aldehyde. Under neutral or basic conditions, it is completely stable; under acidic conditions, it unmasks to form a highly reactive electrophilic aldehyde or iminium species, facilitating downstream cyclization[3][4].

Table 1: Physicochemical and Structural Properties

| Property | Value | Rationale / Implication |

| IUPAC Name | N-(2,2-diethoxyethyl)cyclobutanamine | Standard nomenclature for regulatory documentation. |

| Molecular Formula | C₁₀H₂₁NO₂ | - |

| Molecular Weight | 187.28 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Provides a reactive point for further functionalization (e.g., amidation). |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Moderate polarity; acetal oxygens are masked until acid-mediated deprotection. |

| Rotatable Bonds | 5 | Flexibility primarily resides in the acyclic acetal chain, while the cyclobutyl ring remains rigid. |

Synthesis Workflow: Reductive Amination

The most efficient and chemoselective route to synthesize cyclobutyl(2,2-diethoxyethyl)amine is via the reductive amination of cyclobutanone with aminoacetaldehyde diethyl acetal.

Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the ketone, or sodium cyanoborohydride (NaCNBH₃), which requires highly acidic conditions and generates toxic byproducts, STAB operates efficiently in mildly acidic to neutral conditions. This is critical because strong acids would prematurely cleave the delicate diethyl acetal group[5]. Furthermore, STAB's steric bulk and mild nature minimize the risk of overalkylation, ensuring high yields of the desired secondary amine[5].

Protocol 1: Step-by-Step Synthesis of N-(2,2-diethoxyethyl)cyclobutanamine

-

Imine Formation : In an oven-dried flask under an inert nitrogen atmosphere, dissolve aminoacetaldehyde diethyl acetal (1.0 equiv) and cyclobutanone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 30–60 minutes.

-

Reduction : Add STAB (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

-

Self-Validating Check: The reaction mixture should remain a clear to slightly cloudy suspension without significant gas evolution. Rapid bubbling indicates unwanted hydrolysis of the hydride.

-

-

Reaction Monitoring : Stir at room temperature for 4–12 hours. Monitor via TLC (staining with ninhydrin) or LC-MS until the complete consumption of the primary amine is observed.

-

Quench and Workup : Carefully quench the reaction with saturated aqueous NaHCO₃.

-

Self-Validating Check: Ensure the aqueous layer maintains a pH > 7. An acidic workup will destroy the acetal protecting group. Extract the aqueous layer with dichloromethane (DCM) three times.

-

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc with 1% Et₃N to prevent acid-catalyzed degradation on the silica) to yield the pure secondary amine.

Fig 1: Reductive amination workflow using STAB to prevent overalkylation.

Reactivity & Heterocycle Formation

The true synthetic value of cyclobutyl(2,2-diethoxyethyl)amine lies in its ability to undergo acid-catalyzed deprotection and subsequent annulation. The masked aldehyde is a classic precursor for the synthesis of N-cyclobutyl substituted pyrroles, imidazoles, and fused azocines[3][4].

Causality in Cyclization: When exposed to Brønsted acids (e.g., trifluoroacetic acid or glacial acetic acid), the ethoxy groups are protonated and expelled as ethanol, generating a transient, highly electrophilic oxocarbenium or iminium ion. If a nucleophile (such as a 1,3-dicarbonyl compound) is present, rapid intramolecular condensation occurs. This cascade is driven thermodynamically by the formation of a stable, conjugated aromatic heterocycle[3][4].

Protocol 2: Acid-Mediated Pyrrole Annulation (Paal-Knorr Type)

-

Deprotection/Condensation : Dissolve cyclobutyl(2,2-diethoxyethyl)amine (1.0 equiv) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 equiv) in glacial acetic acid (0.5 M).

-

Thermal Activation : Heat the mixture to 80–100 °C for 2–4 hours.

-

Self-Validating Check: The reaction solution will progressively darken, and the release of ethanol byproduct can be monitored via Dean-Stark apparatus if scaled up. The elevated temperature is strictly required to overcome the activation energy of the final dehydration steps following the initial nucleophilic attack.

-

-

Isolation : Cool to room temperature, slowly pour over crushed ice, and neutralize with aqueous NaOH until pH 8 is reached. Extract with ethyl acetate, dry over MgSO₄, and purify via chromatography to isolate the N-cyclobutyl pyrrole derivative.

Fig 2: Acid-mediated acetal deprotection and subsequent heterocycle annulation pathway.

Strategic Applications in Drug Development

In medicinal chemistry, the incorporation of the cyclobutyl(2,2-diethoxyethyl)amine motif serves two primary strategic functions:

-

Conformational Restriction : The cyclobutyl ring restricts the conformational flexibility of the attached nitrogen atom. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and target selectivity compared to linear alkyl chains[1][2].

-

Metabolic Stability and Lipophilicity : Replacing flat, aromatic rings with sp³-rich carbocycles like cyclobutane improves the aqueous solubility and metabolic stability of drug candidates. The puckered geometry of the cyclobutane ring disrupts crystal packing, which can significantly enhance the pharmacokinetic (PK) profile and bioavailability of the resulting active pharmaceutical ingredient (API)[1][2].

References

-

[1] Cyclobutanes in Small-Molecule Drug Candidates. National Center for Biotechnology Information (PMC). URL:[Link]

-

[5] Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. URL:[Link]

-

[3] Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids. Chemical Communications (RSC Publishing). URL:[Link]

-

[4] Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05678A [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Cyclobutyl(2,2-diethoxyethyl)amine: Exact Mass, Molecular Weight, and Utility as a Medicinal Chemistry Building Block

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Cyclobutyl(2,2-diethoxyethyl)amine (Chemical Formula: C10H21NO2 ) is a highly versatile secondary amine that bridges two critical design philosophies: the incorporation of sp3-hybridized carbon networks (via the cyclobutyl ring) and the utilization of masked reactive centers (via the diethyl acetal).

As a Senior Application Scientist, I approach the integration of such building blocks through a holistic lens—ensuring that their theoretical design is matched by rigorous synthetic protocols and high-resolution analytical validation. This whitepaper details the physicochemical profiling, High-Resolution Mass Spectrometry (HRMS) characterization, and optimized synthetic workflows for Cyclobutyl(2,2-diethoxyethyl)amine.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A fundamental requirement in early-stage drug development is the precise differentiation between a compound's molecular weight and its exact monoisotopic mass.

-

Molecular Weight (187.283 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is strictly used for stoichiometric calculations during synthesis (e.g., determining molar equivalents).

-

Exact Mass (187.1572 Da): Calculated using the mass of the single most abundant isotope for each element ( 12C , 1H , 14N , 16O ). In the realm of High-Resolution Mass Spectrometry (HRMS), exact mass is the critical parameter used to deduce elemental composition and exclude isobaric interferences [1].

Quantitative Data Summary

| Property | Value | Clinical/Analytical Significance |

| IUPAC Name | N-(2,2-diethoxyethyl)cyclobutanamine | Standardized nomenclature for regulatory filings. |

| Chemical Formula | C10H21NO2 | Defines elemental composition. |

| Molecular Weight | 187.283 g/mol | Used for synthetic stoichiometry and yield calculations. |

| Exact Mass | 187.1572 Da | Target mass for HRMS structural confirmation. |

| [M+H]+ m/z | 188.1645 Da | Primary precursor ion observed in ESI+ MS workflows. |

| Fraction sp3 ( Fsp3 ) | 1.0 (10/10 carbons) | Maximizes 3D spatial geometry, improving solubility [3]. |

Analytical Validation: LC-HRMS Characterization Protocol

To confidently utilize Cyclobutyl(2,2-diethoxyethyl)amine in library synthesis, its purity and identity must be validated. HRMS has become the gold standard for this, providing sub-5 ppm mass accuracy [1].

Causality & Experimental Design

We utilize Electrospray Ionization in positive mode (ESI+) because the secondary amine is readily protonated. To ensure the protocol is a self-validating system , we employ a "lock-mass" strategy. By continuously infusing a known calibrant alongside the sample, the instrument corrects for thermal drift in real-time, ensuring that any deviation in the measured exact mass is due to the sample itself, not instrument error.

Step-by-Step LC-HRMS Methodology

-

Sample Preparation: Dissolve 1.0 mg of the synthesized amine in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

-

Mass Acquisition & Lock-Mass Validation: Acquire data on a Q-TOF or Orbitrap mass spectrometer (m/z 50–500). Simultaneously infuse Leucine Enkephalin ( [M+H]+ m/z 556.2771) as the lock-mass. The system automatically adjusts the mass axis against this known standard.

-

Data Interpretation: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 188.1645 using a narrow 5 ppm mass window.

Fig 1: Proposed HRMS fragmentation pathway for the[M+H]+ precursor ion.

Synthetic Methodology: Reductive Amination

The most efficient route to synthesize Cyclobutyl(2,2-diethoxyethyl)amine is via the reductive amination of cyclobutanone with 2,2-diethoxyethylamine.

Causality & Experimental Design

The choice of reducing agent is paramount. We explicitly select Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) over Sodium Borohydride ( NaBH4 ). NaBH(OAc)3 is a mild, selective reagent that reduces the intermediate imine much faster than it reduces the starting ketone [2]. Furthermore, it avoids the highly toxic byproducts associated with Sodium Cyanoborohydride ( NaBH3CN ).

To make this a self-validating protocol , the reaction is monitored via TLC (Ninhydrin stain) to confirm the complete consumption of the primary amine. Furthermore, the workup utilizes a mild base to neutralize the acetic acid catalyst; failing to do so would result in the unwanted hydrolysis of the acid-sensitive diethyl acetal group.

Step-by-Step Synthesis Protocol

-

Imine Formation: To an oven-dried round-bottom flask, add cyclobutanone (1.0 eq, 10 mmol) and 2,2-diethoxyethylamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.0 eq) to catalyze the condensation. Stir at room temperature for 1 hour under a nitrogen atmosphere.

-

Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm.

-

Reaction Monitoring: Stir the suspension for 12 hours. Validate completion by spotting the mixture on a silica TLC plate, staining with Ninhydrin, and heating. The disappearance of the primary amine spot confirms complete conversion.

-

Quenching & Workup (Critical Step): Slowly quench the reaction by adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases. Causality: This neutralizes the acetic acid, protecting the acetal from acidic cleavage.

-

Extraction: Separate the layers and extract the aqueous phase with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Add 1% Triethylamine to the eluent to prevent the secondary amine from streaking on the silica.

Fig 2: Reductive amination workflow for Cyclobutyl(2,2-diethoxyethyl)amine synthesis.

Strategic Applications in Drug Design

The architectural value of Cyclobutyl(2,2-diethoxyethyl)amine lies in its dual functionality:

-

Escaping Flatland ( Fsp3 Enhancement): Modern medicinal chemistry actively avoids flat, highly aromatic molecules due to their poor aqueous solubility and high attrition rates in clinical trials. The cyclobutyl ring introduces a rigid, 3D sp3-hybridized conformation that improves metabolic stability and membrane permeability [3].

-

Heterocyclic Elaboration: The 2,2-diethoxyethyl moiety is a "masked" aldehyde. Upon exposure to aqueous acid, the acetal hydrolyzes to yield a highly reactive aldehyde tethered to the cyclobutyl-amine. This intermediate can be immediately trapped by amidines, hydrazines, or ureas to rapidly assemble complex, N-substituted imidazoles, pyrazines, and triazoles—core pharmacophores in modern kinase inhibitors and GPCR modulators.

References

-

Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health (PMC). URL: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS). URL: [Link]

-

Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews (ACS). URL: [Link]

Structural Elucidation of Cyclobutyl(2,2-diethoxyethyl)amine: A Comprehensive NMR Guide

Executive Summary

Cyclobutyl(2,2-diethoxyethyl)amine is a highly versatile secondary amine intermediate, frequently utilized in the synthesis of complex N-heterocycles, such as isoquinolines and pyrazines, via Pomeranz-Fritsch-type cyclizations. For drug development professionals and synthetic chemists, confirming the exact structural integrity of this intermediate is a non-negotiable quality control step. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C spectral data for this molecule, grounded in fundamental physical chemistry and spin-spin coupling mechanics.

Structural Dynamics & Mechanistic Insights

To accurately predict and interpret the NMR spectrum of cyclobutyl(2,2-diethoxyethyl)amine, we must analyze the molecule as three distinct micro-environments:

-

The Cyclobutane Ring (Conformational Equilibrium): The cyclobutane ring does not exist as a planar square; it is a dynamic, "puckered" system. The conformational equilibrium between the axial and equatorial conformers heavily influences the observed chemical shifts and coupling constants ([1]). To minimize steric 1,3-diaxial interactions, the bulky (2,2-diethoxyethyl)amine substituent predominantly occupies the equatorial position. This orientation causes the α -methine proton to resonate downfield at approximately 3.25 ppm due to the anisotropic deshielding of the adjacent nitrogen atom ([2]).

-

The Acetal Moiety (Deshielding & Diastereotopicity): The 2,2-diethoxyethyl group contains an acetal carbon flanked by two highly electronegative oxygen atoms. This strong inductive electron withdrawal strips electron density from the acetal methine proton, pushing its resonance significantly downfield to ~4.55 ppm ([3]). Furthermore, the two protons within each ethoxy -CH 2

- group are diastereotopic because the adjacent acetal carbon is a prochiral center. Instead of a simple quartet, these protons often present as a complex multiplet (an ABX 3 spin system) near 3.60 ppm ([4]).

-

The Secondary Amine Linkage: The -NH- bridging the cyclobutyl and acetal groups acts as an electronic insulator, meaning spin-spin coupling ( J -coupling) does not typically propagate across it in 1D 1 H NMR. Therefore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to prove the connectivity.

Experimental Protocol: A Self-Validating NMR Workflow

A robust analytical protocol does not merely collect data; it builds a self-validating system where 1D assignments are rigorously cross-examined by 2D correlations.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of high-purity cyclobutyl(2,2-diethoxyethyl)amine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen because it is a non-polar, aprotic solvent. This prevents the rapid chemical exchange of the secondary -NH- proton, allowing it to be observed as a distinct broad singlet rather than exchanging into the solvent continuum.

-

-

Instrument Calibration: Transfer to a 5 mm precision NMR tube. Tune and match the probe to the 1 H and 13 C frequencies on a 400 MHz (or higher) spectrometer. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

-

1D 1 H NMR Acquisition: Acquire using a standard 30° pulse program (zg30), 16-32 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.

-

1D 13 C NMR Acquisition: Acquire using proton decoupling (zgpg30), 512-1024 scans, D1 = 2 seconds, and a spectral width of 250 ppm.

-

2D NMR Acquisition (The Validation Engine):

-

Run 1 H- 1 H COSY to trace the continuous spin systems within the cyclobutyl ring and the ethyl chains.

-

Run 1 H- 13 C HMBC to observe 3JCH correlations across the nitrogen atom, definitively linking the cyclobutyl α -CH to the N-CH 2 carbon.

-

-

Data Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C), followed by Fourier transformation, phase correction, and baseline correction.

Fig 1: Step-by-step self-validating NMR acquisition and processing workflow.

Spectral Data Presentation & Assignment Causality

The following tables summarize the expected quantitative chemical shifts ( δ ), multiplicity, and integration data for cyclobutyl(2,2-diethoxyethyl)amine at 400 MHz (1H) and 100 MHz (13C) in CDCl 3 .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | Mechanistic Causality |

| 1.22 | Triplet (t) | 6H | 7.0 | Ethoxy -CH 3 | Standard methyl coupled to adjacent CH 2 . |

| 1.55 – 1.65 | Multiplet (m) | 2H | - | Cyclobutyl γ -CH 2 | Farthest from the deshielding nitrogen. |

| 1.65 – 1.85 | Multiplet (m) | 4H | - | Cyclobutyl β -CH 2 | Complex coupling due to ring puckering. |

| 1.70 | Broad Singlet (br s) | 1H | - | Amine -NH- | Quadrupolar relaxation of 14 N broadens the peak. |

| 2.75 | Doublet (d) | 2H | 5.5 | N-CH 2 | Split solely by the adjacent acetal methine. |

| 3.25 | Multiplet (m) | 1H | - | Cyclobutyl α -CH | Deshielded by the adjacent electronegative N atom. |

| 3.55 – 3.70 | Multiplet (m) | 4H | - | Ethoxy O-CH 2 | Diastereotopic protons create an ABX 3 spin system. |

| 4.55 | Triplet (t) | 1H | 5.5 | Acetal -CH- | Heavily deshielded by two adjacent oxygen atoms. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Causality |

| 15.3 | CH 3 | Ethoxy -CH 3 | Aliphatic terminal methyls. |

| 15.1 | CH 2 | Cyclobutyl γ -CH 2 | Shielded aliphatic ring carbon. |

| 31.2 | CH 2 | Cyclobutyl β -CH 2 | Standard cyclobutane methylene shift. |

| 51.5 | CH 2 | N-CH 2 | Deshielded by the α -nitrogen atom. |

| 54.8 | CH | Cyclobutyl α -CH | Deshielded by the α -nitrogen atom. |

| 62.1 | CH 2 | Ethoxy O-CH 2 | Strongly deshielded by the α -oxygen atom. |

| 103.2 | CH | Acetal -CH- | Diagnostic acetal carbon shift (bonded to two oxygens). |

Logical Relationship: Spin-Spin Coupling Network

To ensure absolute trustworthiness of the assignment, the 1D data must be mapped against a 2D logical network. The diagram below illustrates the critical 3J (three-bond) correlations that a scientist must identify in the COSY and HMBC spectra to validate the molecular backbone.

Fig 2: Logical spin-spin coupling network mapping key COSY and HMBC correlations.

By verifying the HMBC vector from the N-CH 2 protons (2.75 ppm) to the Cyclobutyl α -CH carbon (54.8 ppm), the researcher definitively proves the successful formation of the secondary amine linkage, ruling out unreacted primary amine precursors.

References

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed (John Wiley & Sons, Ltd). Available at:[Link][1]

-

2,2-diethoxy-1-isocyanoethane - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link][4]

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2,2-Diethoxyethylamine(645-36-3) 1H NMR [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Stability of Cyclobutyl(2,2-diethoxyethyl)amine in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary

Understanding the thermodynamic stability of complex, multi-functional active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of rational drug design. Cyclobutyl(2,2-diethoxyethyl)amine is a uniquely structured bifunctional aliphatic molecule. Because it houses both a basic secondary amine and an acid-labile diethyl acetal, its stability in aqueous media is highly dynamic and strictly governed by pH and temperature. This whitepaper provides researchers and formulation scientists with an in-depth mechanistic analysis and a self-validating experimental framework for quantifying the degradation kinetics of this molecule.

Molecular Architecture and Reactivity Profiling

Cyclobutyl(2,2-diethoxyethyl)amine combines a sterically hindered secondary amine (the cyclobutyl group) with a terminal diethyl acetal protecting group.

-

The Amine: Secondary alkylamines typically exhibit a pKa in the range of 9.5–10.5. In physiological (pH 7.4) or mildly acidic aqueous solutions, this nitrogen is fully protonated.

-

The Acetal: Diethyl acetals are classic aldehyde-protecting groups. They are highly susceptible to specific acid-catalyzed hydrolysis but remain thermodynamically stable under neutral and basic conditions[1].

Expert Insight on Causality: The thermodynamic stability of this molecule is not merely the sum of its independent functional groups; it is dictated by intramolecular electronics. At pH < 9, the protonated secondary ammonium group ( −NH2+− ) exerts a strong electron-withdrawing inductive effect (-I) across the short ethyl linker. During acid-catalyzed acetal hydrolysis, the rate-limiting step is the formation of a positively charged oxocarbenium ion. The adjacent positive charge from the ammonium group thermodynamically destabilizes this transition state. Consequently, aminoacetals like cyclobutyl(2,2-diethoxyethyl)amine exhibit a slower hydrolysis rate in mildly acidic conditions compared to non-aminated aliphatic acetals, requiring harsher conditions to achieve complete deprotection.

Thermodynamic Mechanisms of Degradation

Acetal hydrolysis in aqueous media generally proceeds via an A-1 (unimolecular) or A-2 (bimolecular) mechanism, heavily dependent on solvent properties and structural constraints[1]. For acyclic dialkyl acetals like the 2,2-diethoxyethyl moiety, the A-1 mechanism is dominant. The reaction rate is directly proportional to the hydronium ion concentration ( [H+] ).

A-1 specific acid-catalyzed hydrolysis pathway of the diethyl acetal moiety.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of cyclobutyl(2,2-diethoxyethyl)amine, we employ a forced degradation workflow aligned with the[2].

Why is this protocol self-validating? The core challenge in measuring acetal kinetics is that the hydrolysis reaction will continue in the HPLC autosampler if the acidic pH is not neutralized, leading to artificially inflated degradation metrics. Our protocol introduces a mandatory basic quenching step. By shifting the pH above 8 immediately upon sampling, the A-1 specific acid catalysis is instantly halted, freezing the kinetic timepoint and ensuring absolute data integrity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Ensure constant ionic strength ( μ=0.15 M) using NaCl to prevent salt-effect kinetic artifacts.

-

Spiking: Dissolve cyclobutyl(2,2-diethoxyethyl)amine in the target buffer to a final concentration of 1.0 mg/mL. Seal in amber glass vials to prevent potential photolytic interference.

-

Incubation: Place vials in thermostated chambers set to 25°C, 40°C, and 60°C to allow for Arrhenius activation energy ( Ea ) calculations.

-

Aliquot Sampling & Quenching (Critical Step): At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot. Immediately transfer it into a vial containing 900 µL of a pH 10.0 Tris quenching buffer.

-

Quantification: Analyze the quenched samples via RP-HPLC coupled with MS/MS (utilizing the secondary amine for strong ESI+ ionization). Track the disappearance of the parent mass and the appearance of the cyclobutylaminoacetaldehyde degradant.

Self-validating kinetic sampling workflow with a mandatory basic quenching step.

Quantitative Data & Kinetic Modeling

The hydrolysis of cyclobutyl(2,2-diethoxyethyl)amine follows pseudo-first-order kinetics under heavily buffered aqueous conditions. The observed rate constant ( kobs ) is highly dependent on the hydronium ion concentration.

Table 1: Thermodynamic Stability Profile of Cyclobutyl(2,2-diethoxyethyl)amine at 25°C

| Buffer pH | Amine State | Acetal State | Est. kobs (h⁻¹) | Estimated Half-Life ( t1/2 ) | Primary Degradant |

| 2.0 | Protonated (+) | Rapidly Hydrolyzing | 3.45 | ~12 minutes | Cyclobutylaminoacetaldehyde |

| 5.0 | Protonated (+) | Slowly Hydrolyzing | 0.015 | ~46 hours | Cyclobutylaminoacetaldehyde |

| 7.4 | Protonated (+) | Stable | < 0.001 | > 30 days | None (Stable) |

| 10.0 | Neutral | Highly Stable | N/A | > 2 years | None (Stable) |

(Note: Kinetic values are extrapolated from standard 2,2-diethoxyethylamine derivatives, accounting for the cyclobutyl steric bulk and the documented inductive effects[3]).

Conclusion & Formulation Strategies

For drug development professionals formulating APIs or prodrugs containing the cyclobutyl(2,2-diethoxyethyl)amine moiety, strict pH control is non-negotiable.

-

Aqueous Formulations: Must be buffered to a pH ≥ 7.5 to prevent premature cleavage of the diethyl acetal into the reactive aldehyde.

-

Storage: As a raw material, the compound should be stored under inert gas in a cool, dry environment, strictly avoiding acidic vapors or moisture which can trigger autocatalytic degradation[4].

-

Lyophilization: If a slightly acidic pH is required for initial API solubility, the formulation must be lyophilized immediately after compounding to remove the aqueous vector required for the A-1 hydrolysis mechanism.

References

-

European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

Thermo Fisher Scientific. "SAFETY DATA SHEET: 2,2-Diethoxyethylamine." Fisher Scientific. Available at:[Link] (Derived from[4])

Sources

Unmasking the Reactive Core: Mechanism and Protocols for Acetal Hydrolysis in Cyclobutyl(2,2-diethoxyethyl)amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Structural Dynamics

Cyclobutyl(2,2-diethoxyethyl)amine is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a secondary amine bearing a cyclobutyl ring and a 2,2-diethoxyethyl moiety—a diethyl acetal that serves as a masked aldehyde.

Acetals are omnipresent in organic synthesis, primarily functioning as robust protecting groups that are stable under basic and nucleophilic conditions but labile in aqueous acid[1]. However, the presence of the adjacent secondary amine fundamentally alters the kinetic profile of this specific molecule. While simple aliphatic acetals are generally understood to hydrolyze rapidly and easily in dilute aqueous acid[2], aminoacetals present a unique electrostatic barrier that dictates strict experimental parameters.

The Electrostatic Barrier in Aminoacetals

To understand the causality behind the required experimental conditions, we must analyze the molecule's behavior in an acidic medium. The secondary amine possesses a pKa of approximately 9.5. Upon introduction to an acidic environment, the amine is instantaneously protonated, yielding the cyclobutyl(2,2-diethoxyethyl)ammonium cation.

This local positive charge exerts a strong electron-withdrawing inductive effect ( −I effect) on the adjacent carbon chain. The rate-determining step of acetal hydrolysis is the protonation of the acetal oxygen to form a leaving group. The pre-existing positive charge on the nitrogen creates an electrostatic repulsion that significantly raises the activation energy required for the second protonation event at the acetal oxygen. Consequently, standard "dilute acid" protocols often result in stalled reactions or incomplete conversion, necessitating stronger acidic conditions (pH < 1) and thermal activation to force the equilibrium forward.

Step-by-Step Mechanistic Pathway

The acid-catalyzed unmasking of cyclobutyl(2,2-diethoxyethyl)amine into cyclobutylaminoacetaldehyde proceeds via a highly ordered sequence of proton transfers and nucleophilic attacks. The fundamental mechanism involves converting an alkoxy oxygen into a superior leaving group, followed by the expulsion of the alcohol to generate a highly electrophilic oxonium intermediate[3].

-

Amine Protonation (Instantaneous): The free base reacts with the acid to form the ammonium salt, creating the electrostatic barrier.

-

Acetal Activation (Rate-Limiting): A hydronium ion protonates one of the ethoxy oxygens.

-

First Oxonium Formation: The protonated ethanol departs, leaving behind a resonance-stabilized oxonium ion ( −CH=O+Et↔−CH+−OEt ).

-

Nucleophilic Hydration: A water molecule attacks the electrophilic carbon, forming a hemiacetal intermediate after a rapid proton transfer.

-

Second Oxonium Formation & Elimination: The remaining ethoxy group is protonated and expelled as a second equivalent of ethanol, yielding the protonated aldehyde.

-

Equilibrium State: The resulting α -aminoaldehyde exists in equilibrium with its hydrate (gem-diol) form in the aqueous acidic medium.

Fig 1. Mechanistic pathway of acid-catalyzed acetal hydrolysis in aminoacetals.

Self-Validating Experimental Protocol

Free α -aminoaldehydes are notoriously unstable; if neutralized, the free amine of one molecule will rapidly attack the unmasked aldehyde of another, leading to self-condensation and the formation of pyrazines. Therefore, the protocol must isolate the product as an ammonium salt or trap it in situ.

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Instead of attempting to quantify the unstable aldehyde via LC-MS or NMR, the protocol utilizes an internal standard to quantify the release of the two ethanol equivalents, providing an artifact-free measure of reaction completion.

Reagents & Materials:

-

Cyclobutyl(2,2-diethoxyethyl)amine (1.0 eq)

-

Tetrahydrofuran (THF) / HPLC-grade Water (1:1 v/v)

-

2.0 M Hydrochloric Acid (HCl)

-

1,3,5-Trimethoxybenzene (0.33 eq, internal NMR standard)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve cyclobutyl(2,2-diethoxyethyl)amine (10 mmol) and 1,3,5-trimethoxybenzene (3.33 mmol) in 20 mL of the THF/Water cosolvent system.

-

Acidification: Dropwise add 2.0 M HCl until the pH of the solution is < 1.0 (approximately 15-20 mL). The solution will slightly exotherm as the ammonium salt forms.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 40 °C to overcome the electrostatic activation barrier.

-

In-Process Monitoring (Self-Validation): At 30-minute intervals, withdraw a 50 μ L aliquot, dilute with D2O , and acquire a 1 H-NMR spectrum. Integrate the triplet of the released ethanol (approx. 1.1 ppm) against the aromatic singlet of the internal standard (6.1 ppm). The reaction is complete when exactly 2.0 equivalents of ethanol are detected.

-

Trapping / Isolation: Do not neutralize the aqueous layer. To isolate the stable salt, wash the aqueous layer with diethyl ether to remove THF and the internal standard, then lyophilize the aqueous layer to yield cyclobutylaminoacetaldehyde hydrochloride as a stable, hygroscopic powder. Alternatively, add the acidic solution directly to a reductive amination sequence.

Fig 2. Self-validating experimental workflow for controlled aminoacetal hydrolysis.

Kinetic Data & Process Optimization

The following table summarizes the quantitative kinetic parameters of the hydrolysis process. Note the drastic reduction in half-life as the pH drops below 0, demonstrating the necessity of overpowering the ammonium inductive effect.

Table 1: Kinetic Parameters for the Hydrolysis of Cyclobutyl(2,2-diethoxyethyl)amine

| Acidic Medium | pH | Temperature (°C) | Half-Life ( t1/2 ) | Primary Outcome |

| 0.1M HCl | 1.0 | 20 | 12.5 hours | Slow hydrolysis; risk of degradation over time |

| 1.0M HCl | < 0 | 20 | 1.2 hours | Clean conversion to aldehyde |

| 1.0M HCl | < 0 | 40 | 0.3 hours | Rapid conversion; optimal process condition |

| pH 4.0 Buffer | 4.0 | 40 | > 100 hours | Negligible reaction (electrostatic barrier holds) |

| 1.0M NaOH | > 13 | 60 | Stable | No reaction (Base stable) |

Downstream Applications in Drug Development

The controlled unmasking of cyclobutyl(2,2-diethoxyethyl)amine is not merely an academic exercise; the resulting α -aminoaldehydes are highly versatile building blocks for complex organic transformations, including nucleophilic additions, aldol-type reactions, and Diels-Alder cycloadditions[4]. In drug discovery, this specific cyclobutyl-substituted intermediate is frequently trapped in situ via reductive amination to generate functionalized diamines, or reacted with diverse nucleophiles to construct novel heterocyclic scaffolds (such as substituted imidazoles or pyrazines) that serve as core pharmacophores in kinase inhibitors and GPCR ligands.

References

-

[2] Vaia. Q72P (a) Simple aminoacetals hydrolyz... [FREE SOLUTION]. Available at:

-

[3] Chemistry Steps. Acetal Hydrolysis Mechanism. Available at:

-

[1] Thieme E-Books. Synthesis by Hydrolysis. Available at:

-

[4] ACS Publications. Synthesis of α-Aminoacetals via Decarboxylative Coupling of Imine and 2,2,-Diethoxyacetic Acid | The Journal of Organic Chemistry. Available at:

Sources

Reactivity Profile and Synthetic Utility of Cyclobutyl(2,2-diethoxyethyl)amine: A Bifunctional Scaffold for Advanced Molecular Design

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, bifunctional building blocks offer unparalleled modularity. Cyclobutyl(2,2-diethoxyethyl)amine represents a highly versatile, orthogonally protected scaffold. It features a nucleophilic secondary amine modulated by the steric constraints of a cyclobutyl ring, paired with an electrophilic aldehyde masked as a stable diethyl acetal. This technical guide explores the reactivity profile of this molecule, detailing how researchers can exploit its orthogonal domains to construct complex N-heterocycles through controlled, stereoelectronically driven cyclizations.

Structural Anatomy and Electronic Properties

The reactivity of cyclobutyl(2,2-diethoxyethyl)amine is dictated by the interplay of its three distinct structural domains:

-

The Secondary Amine Core: As a secondary amine, the nitrogen center is highly nucleophilic and basic. However, its reactivity is uniquely modulated by the adjacent substituents.

-

The Cyclobutyl Ring (Steric Modulator): Unlike linear alkyl chains, the cyclobutyl group introduces specific conformational rigidity and steric bulk. This bulk is critical when the amine is converted into an amide or urea; it forces the nitrogen lone pair out of conjugation with the adjacent carbonyl, a phenomenon known as .

-

The 2,2-Diethoxyethyl Group (Masked Electrophile): The diethyl acetal acts as a robust protecting group for an α -aminoaldehyde. It remains completely stable under neutral, basic, and reductive conditions, allowing for extensive functionalization of the amine. Upon exposure to acidic conditions, it rapidly hydrolyzes to reveal a highly reactive oxocarbenium ion or aldehyde.

Reactivity domains and orthogonal activation pathways of the bifunctional amine.

Orthogonal Reactivity and Stereoelectronic Unmasking

The true synthetic value of cyclobutyl(2,2-diethoxyethyl)amine lies in its capacity for orthogonal functionalization. Because the acetal is stable to bases and nucleophiles, the secondary amine can be selectively targeted. According to standard protective group chemistry (), the acetal will remain intact during N-alkylation, N-acylation, or urea formation.

The "Stereoelectronic Deprotection" Mechanism

A critical breakthrough in utilizing 2,2-diethoxyethyl amines is the concept of stereoelectronic deprotection, extensively detailed by.

When the secondary amine is converted into a urea or amide, the nitrogen lone pair typically conjugates with the carbonyl, rendering it non-nucleophilic. However, the steric bulk of the cyclobutyl group forces a conformational rotation around the C–N bond. This rotation breaks the orbital overlap with the carbonyl, effectively "uncoupling" the nitrogen and restoring its nucleophilicity. When the acetal is subsequently cleaved by acid to form an oxocarbenium ion, this unmasked nitrogen lone pair is perfectly positioned to execute an intramolecular nucleophilic attack, rapidly closing the ring to form complex bicyclic or monocyclic N-heterocycles (e.g., imidazolium salts or piperazines).

Quantitative Reactivity Profile

The following table summarizes the expected reactivity metrics and optimal conditions for the primary transformations of cyclobutyl(2,2-diethoxyethyl)amine, derived from analogous 2,2-diethoxyethyl amine benchmarks ().

Table 1: Comparative Reactivity Profile of Functional Domains

| Reaction Type | Domain Activated | Reagents / Conditions | Intermediate / Product | Typical Yield Range |

| N-Acylation | Secondary Amine | Acyl chloride, Et 3 N, DCM, 0 °C | N-Acyl-N-cyclobutyl(2,2-diethoxyethyl)amine | 85–95% |

| N-Alkylation | Secondary Amine | Alkyl halide, K 2 CO 3 , MeCN, 60 °C | Tertiary amine derivative | 70–85% |

| Urea Formation | Secondary Amine | Isocyanate, Toluene, RT | N-Cyclobutyl-N'-(2,2-diethoxyethyl)urea | 80–90% |

| Acetal Hydrolysis | Acetal | TFA or HCl (aq), DCM/H 2 O, RT | N-substituted aminoacetaldehyde | >90% (Often in situ) |

| Intramolecular Cyclization | Bifunctional | TFA, Heat (e.g., refluxing xylene) | N-Heterocycle (e.g., imidazolium derivative) | 60–85% |

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric rationales and in-process controls to guarantee reproducibility.

Protocol A: Selective N-Acylation (Nucleophilic Domain Activation)

Objective: Functionalize the secondary amine while preserving the acetal masking group.

Causality & Rationale: Triethylamine (Et 3 N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. This is critical; failing to neutralize the acid would lead to premature hydrolysis of the diethyl acetal and uncontrolled polymerization of the resulting aldehyde.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of cyclobutyl(2,2-diethoxyethyl)amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced side reactions.

-

Base Addition: Add 1.5 equivalents of Et 3 N. The excess ensures complete neutralization of the local acidic microenvironments.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses the exothermic nature of the acylation, preventing thermal degradation of the acetal.

-

Electrophile Addition: Add 1.1 equivalents of the desired acyl chloride dropwise over 15 minutes.

-

In-Process Control (TLC): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine (which stains strongly) validates reaction completion.

-

Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Deprotection and Intramolecular Cyclization

Objective: Unmask the electrophilic aldehyde and drive stereoelectronically enabled ring closure.

Causality & Rationale: Trifluoroacetic acid (TFA) serves a dual purpose. First, it provides the protic source necessary to protonate the ethoxy oxygen, driving the elimination of ethanol to form the highly electrophilic oxocarbenium ion. Second, it maintains the acidic medium required to drive the thermodynamic cyclization of the sterically hindered intermediate.

Step-by-Step Procedure:

-

Preparation: Dissolve the N-functionalized intermediate (from Protocol A) in a high-boiling, non-nucleophilic solvent such as anhydrous o-xylene.

-

Acidification: Add 10 equivalents of Trifluoroacetic acid (TFA). Rationale: A large excess of TFA is required to push the equilibrium of the acetal hydrolysis forward by overwhelming the liberated ethanol.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 140 °C) for 12 hours. The thermal energy overcomes the rotational energy barrier of the C–N bond, facilitating the stereoelectronic unmasking of the nitrogen lone pair.

-

In-Process Control (NMR): Extract a 0.1 mL aliquot, remove the solvent in vacuo, and analyze via 1 H NMR. The complete disappearance of the characteristic acetal quartet/triplet signals (~3.5 ppm and 1.2 ppm) and the emergence of heterocyclic vinylic protons validate successful cyclization.

-

Isolation: Remove the solvent and excess TFA in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure heterocyclic salt.

Step-by-step workflow for the N-functionalization and acid-catalyzed cyclization.

Conclusion

Cyclobutyl(2,2-diethoxyethyl)amine is far more than a simple protected amine; it is a programmable precursor for complex molecular architectures. By understanding the orthogonal stability of its functional groups and leveraging the unique steric influence of the cyclobutyl ring to induce stereoelectronic deprotection, researchers can reliably deploy this scaffold in the synthesis of advanced N-heterocyclic therapeutics and materials.

References

-

Gazizov, A. S., Smolobochkin, A. V., Rizbayeva, T. S., Vatsadze, S. Z., Burilov, A. R., Sinyashin, O. G., & Alabugin, I. V. (2023). "Stereoelectronic Deprotection of Nitrogen": Recovering Nucleophilicity with a Conformational Change. The Journal of Organic Chemistry.[Link] [1]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

Crystal Structure Analysis of Cyclobutyl(2,2-diethoxyethyl)amine Salts: A Technical Guide for Solid-State Characterization

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. Cyclobutyl(2,2-diethoxyethyl)amine is a highly versatile secondary amine intermediate. However, its molecular architecture presents a unique crystallographic and formulation challenge: it contains a basic secondary amine coupled with an acid-sensitive acetal group (2,2-diethoxyethyl).

This whitepaper provides an in-depth technical guide on the salt screening, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of cyclobutyl(2,2-diethoxyethyl)amine. By leveraging advanced crystallographic techniques, researchers can unambiguously determine protonation states, map hydrogen-bonding networks, and establish robust intellectual property (IP) claims[1].

Physicochemical Vulnerabilities & Salt Selection Strategy

Pharmaceutical salt formation is the most effective method to enhance the physicochemical properties—such as stability, solubility, and processability—of an amine[2]. However, the selection of counterions and solvents for cyclobutyl(2,2-diethoxyethyl)amine cannot follow a standard high-throughput screening template.

The Acetal Liability

The 2,2-diethoxyethyl moiety is an acetal protecting group. While stable under basic and neutral conditions, acetals are highly susceptible to hydrolysis in the presence of water and acid, reverting to the corresponding aldehyde.

Causality behind experimental choices: If standard aqueous acids (e.g., 37% HCl) are used during salt formation, the localized drop in pH combined with water will immediately hydrolyze the acetal, destroying the molecule. Therefore, salt screening must be strictly limited to anhydrous conditions using aprotic solvents and anhydrous acid sources (e.g., HCl gas dissolved in ether, or solid organic acids like maleic or fumaric acid). Furthermore, the ΔpKa between the amine and the acid must be >3 to ensure complete proton transfer rather than the formation of a neutral cocrystal[3].

Fig 1. Anhydrous salt screening workflow for acetal-sensitive amines.

Experimental Workflow: Anhydrous Salt Screening & Crystallization

To obtain diffraction-quality single crystals, the crystallization environment must promote slow nucleation. The following self-validating protocol ensures the integrity of the acetal group while promoting optimal crystal growth.

Protocol 1: Anhydrous Crystallization of the Hydrochloride Salt

-

Solvent Preparation: Dry methyl tert-butyl ether (MTBE) over 3Å molecular sieves for 48 hours prior to use to ensure water content is <50 ppm.

-

Free Base Dissolution: Dissolve 100 mg of cyclobutyl(2,2-diethoxyethyl)amine free base in 2.0 mL of dry MTBE in a thoroughly desiccated 5 mL glass vial.

-

Counterion Addition: Slowly add 1.05 equivalents of anhydrous 2.0 M HCl in diethyl ether dropwise under a nitrogen atmosphere. Self-Validation: A slight exotherm indicates successful salt formation. If the solution turns cloudy instantly, the addition rate is too fast, risking amorphous precipitation.

-

Supersaturation Control: Heat the mixture gently to 40°C until the solution clarifies. If necessary, add minimal drops of anhydrous ethanol to achieve complete dissolution.

-

Crystal Growth: Place the vial inside a larger sealed chamber containing a volatile antisolvent (e.g., pentane) for vapor diffusion. Maintain at 4°C for 3–5 days.

-

Harvesting: Isolate the resulting crystals rapidly under a microscope using a perfluorinated polyether oil (Paratone-N) to protect the hygroscopic salt from atmospheric moisture.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

SCXRD provides the most definitive structural picture of pharmaceutical solids, yielding full atomic coordinates and absolute configuration[1]. For cyclobutyl(2,2-diethoxyethyl)amine, SCXRD is critical to confirm that the proton has fully transferred to the secondary amine, distinguishing the salt from a cocrystal[3].

Protocol 2: SCXRD Data Collection and Refinement

-

Crystal Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen cryoloop using Paratone oil.

-

Cryocooling: Instantly transfer the loop to the diffractometer goniometer and flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.

-

Causality behind experimental choices: The ethoxy chains of the 2,2-diethoxyethyl group possess high conformational flexibility, manifesting as severe dynamic disorder at room temperature. Flash-cooling to 100 K freezes this molecular motion, significantly reducing the atomic displacement parameters (thermal ellipsoids) and allowing for accurate modeling of the acetal conformation.

-

-

Data Collection: Collect a full sphere of diffraction data using Cu Kα radiation ( λ=1.54184 Å) to maximize the anomalous dispersion signal if chiral counterions (e.g., L-tartrate) are utilized.

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Proton Location: Locate the amine hydrogen atoms directly from the difference Fourier electron density map to unequivocally confirm the protonation state.

Fig 2. Utilization of SCXRD data for structural and regulatory validation.

Crystallographic Data Interpretation & Quantitative Analysis

Once the SCXRD data is refined, the structural parameters provide a wealth of information regarding the stability and packing efficiency of the salts. Thermal analysis (DSC/TGA) is subsequently used alongside SCXRD to evaluate phase changes and corroborate the absence of trapped solvent molecules[4].

Below is a summary of representative quantitative crystallographic data comparing two distinct solid forms: the Hydrochloride salt and the Maleate salt.

Table 1: Representative Crystallographic Parameters for Cyclobutyl(2,2-diethoxyethyl)amine Salts

| Crystallographic Parameter | Hydrochloride Salt | Maleate Salt |

| Chemical Formula | C10H22ClNO2 | C14H25NO6 |

| Formula Weight ( g/mol ) | 223.74 | 303.35 |

| Temperature (K) | 100(2) | 100(2) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1ˉ |

| a (Å) | 8.452(1) | 7.124(2) |

| b (Å) | 14.210(2) | 9.845(3) |

| c (Å) | 11.345(1) | 12.450(3) |

| α (°) | 90 | 85.42(1) |

| β (°) | 98.45(1) | 78.15(2) |

| γ (°) | 90 | 88.90(1) |

| Volume (Å 3 ) | 1347.8(3) | 853.2(4) |

| Z (Molecules/Unit Cell) | 4 | 2 |

| Final R1 [ I>2σ(I) ] | 0.034 | 0.041 |

| Final wR2 (all data) | 0.089 | 0.105 |

Data Insights: The low R1 values (< 0.05) indicate highly accurate structural models. In the Monoclinic P21/c hydrochloride salt, the chloride ion typically acts as a robust hydrogen-bond acceptor for the NH2+ group, forming infinite 1D hydrogen-bonded chains. In contrast, the Maleate salt in the Triclinic P1ˉ space group often forms discrete hydrogen-bonded dimers between the carboxylic acid/carboxylate groups and the protonated amine, which can significantly alter the bulk powder flowability and dissolution rate.

Furthermore, from this precise single-crystal model, a reference Powder X-ray Diffraction (PXRD) pattern can be calculated. This calculated pattern serves as the gold standard to identify forms in bulk samples, flag mixtures, and detect trace levels of alternate polymorphs during scale-up manufacturing[1].

Conclusion & Regulatory Implications

The structural elucidation of cyclobutyl(2,2-diethoxyethyl)amine salts highlights the intersection of synthetic chemistry and solid-state physics. By recognizing the chemical liability of the acetal group, researchers can rationally design anhydrous salt screening protocols. Subsequent SCXRD analysis not only proves the protonation state but also maps the exact conformational geometry of the flexible ethoxy chains.

From a regulatory and intellectual property perspective, these SCXRD structures anchor form designations, support rigorous manufacturing specifications, and reduce ambiguity in lifecycle filings, ensuring the highest standards of pharmaceutical quality control[1].

References

-

[2] Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. acs.org. Available at:

-

[1] Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. improvedpharma.com. Available at:

-

[3] Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC - NIH. nih.gov. Available at:

-

[4] Relationship between the Structure and Properties of Pharmaceutical Crystals. researchgate.net. Available at:

Sources

Application Note: Advanced Synthesis of N-Cyclobutyl Heterocycles using Cyclobutyl(2,2-diethoxyethyl)amine

Strategic Rationale in Drug Discovery

The incorporation of cyclobutyl rings into heterocyclic scaffolds is a highly effective strategy in modern medicinal chemistry. Compared to linear alkyl chains or flexible cycloalkanes, the rigid cyclobutyl group enhances lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates the pKa of adjacent basic centers.

Cyclobutyl(2,2-diethoxyethyl)amine is a highly versatile, bifunctional building block designed specifically for the modular synthesis of N-cyclobutyl heterocycles. This application note details the strategic deployment of this reagent, focusing on the synthesis of highly substituted 1-cyclobutyl-1H-imidazoles and related scaffolds.

Chemical Causality and Mechanistic Insights

Cyclobutyl(2,2-diethoxyethyl)amine features two orthogonal reactive sites: a secondary amine and a diethyl acetal.

-

The Secondary Amine: Acts as the initial point of diversification. It can be acylated, alkylated, or converted into a thiourea or urea without affecting the acetal group.

-

The Diethyl Acetal: Serves as a robust, latent aldehyde. Under strongly acidic conditions (e.g., glacial acetic acid or aqueous HCl) and elevated temperatures, the acetal is hydrolyzed to generate a transient, highly reactive oxocarbenium/aldehyde intermediate. This intermediate immediately undergoes intramolecular cyclization with the appropriately functionalized nitrogen counterpart[1].

This sequential approach prevents the premature oligomerization that would occur if a free amino-aldehyde were used, ensuring high fidelity and yield in the cyclization step[2].

Comparative Data: Cyclization Strategies

The bifunctional nature of the reagent allows access to various heterocyclic cores depending on the initial functionalization of the amine.

Table 1: Comparative Analysis of Cyclization Pathways

| Pathway | Intermediate | Reagents for Cyclization | Target Scaffold | Typical Yield |

| Amide Route | N-Acyl Acetal | NH₄OAc, Glacial AcOH, 110 °C | 1-Cyclobutyl-2-aryl-1H-imidazole | 65–85% |

| Thiourea Route | N-Thiocarbamoyl Acetal | Aq. HCl, EtOH, 80 °C | 1-Cyclobutyl-1H-imidazole-2-thiol | 70–90% |

| Urea Route | N-Carbamoyl Acetal | TFA, Toluene, Reflux | 1-Cyclobutyl-imidazolidin-2-ones | 75–95% |

Note: The urea route has been shown to proceed with excellent regioselectivity when trapped with C-nucleophiles under acidic conditions[3].

Experimental Workflows

Protocol A: Synthesis of 1-Cyclobutyl-2-aryl-1H-imidazoles via Amide Cyclization

Strategic Context: This protocol leverages a modified Davidson-type cyclization. Ammonium acetate is employed not merely as a nitrogen source, but as a crucial buffer that modulates the acidity of the glacial acetic acid, facilitating imine formation while suppressing degradation pathways[4].

Step 1: N-Acylation (Intermediate Formation)

-

In an oven-dried flask under an inert atmosphere (N₂), dissolve Cyclobutyl(2,2-diethoxyethyl)amine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and prevents the formation of ketenes from the acyl chloride.

-

Add the desired Aroyl Chloride (e.g., Benzoyl chloride, 1.1 equiv) dropwise over 15 minutes.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the ninhydrin-active secondary amine. ¹H-NMR of the crude will display the intact acetal triplet at ~4.5 ppm and the characteristic cyclobutyl multiplet at ~3.8–4.2 ppm.

Step 2: Acid-Mediated Deprotection and Cyclization

-

Dissolve the crude N-acyl acetal intermediate in Glacial Acetic Acid (0.1 M).

-

Add Ammonium Acetate (NH₄OAc, 10.0 equiv). Causality: A large excess is required to drive the equilibrium of the imine condensation forward and to outcompete water generated during the reaction.

-

Equip the flask with a reflux condenser and heat to 110 °C for 4–6 hours.

-

Neutralization & Workup: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice and neutralize to pH 8 using 6M NaOH. Causality: Neutralization is critical to deprotonate the newly formed imidazole (pKa ~7), allowing its extraction into the organic phase.

-

Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Self-Validation Checkpoint: The final product will be strongly UV-active (254 nm). ¹H-NMR will confirm the disappearance of the acetal proton (~4.5 ppm) and the ethoxy signals, replaced by two distinct aromatic imidazole protons (typically doublets at ~6.9 and ~7.1 ppm, J = 1.2 Hz).

Protocol B: Synthesis of 1-Cyclobutyl-1H-imidazole-2-thiol via Thiourea Cyclization

Step 1: Thiourea Formation

-

Dissolve Cyclobutyl(2,2-diethoxyethyl)amine (10 mmol) in Ethanol (0.5 M).

-

Add Potassium Thiocyanate (KSCN, 1.2 equiv) and 1M HCl (1.1 equiv). Heat the mixture to 60 °C for 3 hours.

-

Causality: The HCl protonates the amine, which then reacts with thiocyanic acid (generated in situ from KSCN) to form the N-cyclobutyl-N-(2,2-diethoxyethyl)thiourea intermediate.

Step 2: Acid-Catalyzed Cyclization

-

To the same reaction vessel, add concentrated HCl (to achieve ~3M final acid concentration). Elevate the temperature to 80 °C and stir for an additional 4 hours.

-

Causality: The increased acid concentration drives the hydrolysis of the diethyl acetal. The highly nucleophilic sulfur/nitrogen of the thiourea immediately traps the resulting aldehyde, closing the ring to form the imidazole-2-thione.

-

Workup: Cool to room temperature, concentrate to remove ethanol, and neutralize with saturated NaHCO₃. Extract with EtOAc, dry, and concentrate.

-

Self-Validation Checkpoint: The product will exhibit a distinct downfield shift in the ¹H-NMR for the imidazole backbone protons (~6.8 ppm) and a characteristic broad singlet for the N-H / S-H tautomer proton at >11.0 ppm.

Pathway and Workflow Visualizations

Mechanistic pathway of 1-cyclobutyl-2-aryl-1H-imidazole synthesis via acetal deprotection.

Step-by-step experimental workflow for the synthesis of 1-cyclobutyl-2-aryl-1H-imidazoles.

Sources

Application Note: Cyclobutyl(2,2-diethoxyethyl)amine as a Versatile 3D Building Block in Drug Discovery

Introduction & Strategic Rationale

Modern drug discovery is increasingly defined by the drive to "escape flatland"—a paradigm shift away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. Increasing the fraction of sp3 carbons ( Fsp3 ) in a drug candidate has been statistically correlated with improved aqueous solubility, reduced off-target promiscuity, and higher clinical transition rates[1].

Within this 3D chemical space, the cyclobutane ring has emerged as a privileged bioisostere. Unlike larger, highly flexible cycloalkanes (e.g., cyclohexane) that suffer from high entropic penalties upon target binding and are prone to rapid Cytochrome P450 (CYP450) mediated oxidation, cyclobutane adopts a rigid, puckered conformation (dihedral angle of ~30°). This unique geometry allows it to project substituents into distinct 3D vectors, perfectly filling small, deep hydrophobic pockets in kinase domains and G-protein-coupled receptors (GPCRs)[2].

Cyclobutyl(2,2-diethoxyethyl)amine represents a highly strategic bifunctional building block designed to leverage these properties. It combines a cyclobutyl-substituted secondary amine with a 2,2-diethoxyethyl group—a chemically robust diethyl acetal that serves as a "masked" aldehyde.

The Causality of the Acetal Mask

Free α -amino aldehydes are notoriously unstable; they rapidly undergo intermolecular condensation to form oligomers or unwanted pyrazine byproducts. By masking the aldehyde as a diethyl acetal, Cyclobutyl(2,2-diethoxyethyl)amine can be stored indefinitely and selectively functionalized at the secondary amine. The reactive aldehyde is only unmasked under targeted acidic conditions after the amine has been acylated or converted to a urea/thiourea. This sequence forces a rapid, controlled intramolecular cyclization, yielding highly valuable cyclobutyl-appended N-heterocycles (such as imidazoles and pyrazines)[3].

Physicochemical Profiling & Scaffold Advantages

To understand the structural advantages of incorporating the cyclobutyl moiety via this building block, it is essential to compare its physicochemical properties against traditional planar and flexible cyclic systems.

Table 1: Comparative Physicochemical Profile of Cyclic Scaffolds in Medicinal Chemistry

| Scaffold Motif | Fsp3 Character | Ring Strain (kcal/mol) | Conformational Flexibility | Metabolic Stability ( Clint ) | Primary Liability |

| Phenyl | 0.0 | ~0.0 | Rigid (Planar, 2D) | Low to Moderate | CYP-mediated epoxidation; Poor solubility |

| Cyclohexyl | 1.0 | ~0.0 | High (Chair/Boat transitions) | Low | Rapid CYP450 hydroxylation |

| Cyclobutyl | 1.0 | 26.3 | Rigid (Puckered, ~30°) | High | Synthetic accessibility (Overcome by this reagent) |

Data synthesis based on structural analyses of FDA-approved cyclobutane-containing drugs and fragment-based drug discovery (FBDD) libraries[4][5].

Mechanistic Workflow: Assembly of 3D Heterocycles

The primary utility of Cyclobutyl(2,2-diethoxyethyl)amine is the late-stage construction of 1-cyclobutyl-heterocycles. The workflow below illustrates the classic Wohl-Marckwald-type synthesis of a 1-cyclobutyl-1H-imidazole, a motif frequently utilized in the design of α2 -adrenergic agonists and metalloenzyme inhibitors[6][7].

Synthetic workflow for 1-cyclobutyl-1H-imidazole via acetal deprotection and cyclization.

Experimental Protocols

The following self-validating protocols detail the conversion of Cyclobutyl(2,2-diethoxyethyl)amine into a functionalized 1-cyclobutyl-1H-imidazole. Every step is designed to maximize yield by controlling the timing of the acetal hydrolysis.

Protocol A: Synthesis of 1-Cyclobutyl-2-mercapto-1H-imidazole

Objective: Convert the secondary amine to a thiourea, followed by in situ acid-catalyzed acetal deprotection and intramolecular cyclization[3].

Reagents & Materials:

-

Cyclobutyl(2,2-diethoxyethyl)amine (1.0 equiv, 10.0 mmol)

-

Potassium thiocyanate (KSCN) (1.1 equiv, 11.0 mmol)

-

Concentrated Hydrochloric Acid (HCl, 37%) (1.2 equiv, 12.0 mmol)

-

Absolute Ethanol (25 mL)

Step-by-Step Methodology:

-

Amine Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Cyclobutyl(2,2-diethoxyethyl)amine in 25 mL of absolute ethanol.

-

Thiourea Formation: Add 11.0 mmol of KSCN to the stirring solution.

-

Acidic Activation: Place the flask in an ice bath (0 °C). Slowly add 12.0 mmol of concentrated HCl dropwise over 10 minutes.

-

Mechanistic Rationale: The acid protonates the amine, facilitating nucleophilic attack by the thiocyanate ion to form the N-cyclobutyl-N-(2,2-diethoxyethyl)thiourea intermediate.

-

-

Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C (reflux) for 4 hours.

-

Mechanistic Rationale: Elevated temperatures in the presence of aqueous HCl hydrolyze the robust diethyl acetal into a highly reactive aldehyde. Because the amine is now locked as a thiourea, intermolecular polymerization is prevented. The thiourea nitrogen attacks the nascent aldehyde, closing the 5-membered ring and eliminating ethanol/water to establish aromaticity.

-

-

Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO3 until pH ~7.5. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2SO4 , and concentrate to yield the 2-mercaptoimidazole intermediate.

Protocol B: Oxidative Desulfurization to 1-Cyclobutyl-1H-imidazole

Objective: Remove the C2-thiol group to yield the unsubstituted cyclobutyl-imidazole core.

Reagents & Materials:

-

1-Cyclobutyl-2-mercapto-1H-imidazole (1.0 equiv, 5.0 mmol)

-

Dilute Nitric Acid ( HNO3 , 20% v/v) (15 mL)

-

Sodium Nitrite ( NaNO2 ) (Catalytic, 5 mg)

Step-by-Step Methodology:

-

Preparation: Suspend 5.0 mmol of the 2-mercaptoimidazole intermediate in 15 mL of 20% HNO3 in a 50 mL flask.

-

Catalytic Initiation: Add a catalytic amount of NaNO2 to initiate the oxidation.

-

Observation: The reaction will become exothermic, and the evolution of brown NO2 gas will be observed. Ensure this step is performed in a well-ventilated fume hood.

-

-

Heating: Warm the mixture gently to 60 °C for 1.5 hours until gas evolution ceases and the solution becomes clear.

-

Mechanistic Rationale: Nitric acid oxidizes the thiol group to a sulfinic/sulfonic acid intermediate, which subsequently undergoes hydrolytic cleavage (desulfurization), leaving the C2 position protonated.

-

-

Isolation: Cool to 0 °C and basify carefully with 2M NaOH to pH 9. Extract the product with Dichloromethane (3 x 15 mL). Wash the organic layer with brine, dry over MgSO4 , and evaporate the solvent to afford pure 1-cyclobutyl-1H-imidazole.

Pharmacological Integration

Once synthesized, cyclobutyl-heterocycles serve as potent pharmacophores. The puckered geometry of the cyclobutane ring allows it to act as a "hydrophobic plug." For example, in the development of mutant IDH1 inhibitors (e.g., Ivosidenib) and androgen receptor antagonists (e.g., Apalutamide), the cyclobutyl motif was specifically chosen to lock the molecule into a bioactive conformation while resisting the metabolic clearance that plagued earlier cyclohexyl derivatives[5].

Pharmacological integration of cyclobutyl-heterocycles into receptor target pockets.

References

-

Merck's approach to a cyclobutyl building block via a BCB intermediate ResearchGate / Angewandte Chemie[Link]

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery Vrije Universiteit Amsterdam[Link]

-

Cyclobutanes in Small-Molecule Drug Candidates National Institutes of Health (PMC)[Link]

-

Synthesis and Evaluation of 2-(Arylamino)imidazoles as α2 -Adrenergic Agonists Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. research.vu.nl [research.vu.nl]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Step-by-Step Deprotection of Acetal in Cyclobutyl(2,2-diethoxyethyl)amine

Introduction and Mechanistic Rationale

Cyclobutyl(2,2-diethoxyethyl)amine is a highly versatile bifunctional building block, featuring a secondary amine and a protected aldehyde (diethyl acetal). The deprotection of this acetal moiety yields cyclobutylaminoacetaldehyde, an α -amino aldehyde critical for downstream cyclizations and reductive aminations.

The fundamental chemical challenge in this deprotection lies in the inherent instability of free α -amino aldehydes. When the secondary amine is in its free-base form, the newly unmasked aldehyde rapidly undergoes intermolecular self-condensation, yielding pyrazines or complex polymeric mixtures. To circumvent this degradation, the deprotection must be performed under strictly acidic conditions, and the resulting product must be isolated as a stable ammonium salt (e.g., hydrochloride) or utilized immediately in situ[1].

Furthermore, the presence of the basic secondary amine dictates the reaction kinetics. Upon the addition of acid, the amine is instantaneously protonated. The resulting localized positive charge inductively withdraws electron density and electrostatically repels additional protons, significantly retarding the protonation of the adjacent acetal oxygens. Consequently, a catalytic amount of acid is insufficient; the reaction necessitates a large excess of aqueous acid and elevated temperatures to drive the hydrolysis to completion[2].

Mechanistic Workflow

Reaction pathway: Acid-catalyzed acetal deprotection and the risk of basic workup.

Experimental Design & Causality

-

Acid Selection: Aqueous hydrochloric acid (3M to 6M) is the reagent of choice. It serves a dual purpose: providing the aqueous acidic medium required for hydrolysis and supplying the chloride counterion to stabilize the resulting aminoaldehyde as a non-volatile salt.

-

Solvent System: A miscible co-solvent system (THF/Water) is employed to ensure the lipophilic starting material remains fully dissolved before it converts into the highly water-soluble hydrochloride salt.

-

Temperature Control: Heating the reaction to 65 °C provides the activation energy necessary to overcome the electrostatic repulsion caused by the adjacent ammonium cation.

-

Workup Strategy (Critical): Traditional aqueous-organic extraction utilizing a basic wash (e.g., NaHCO3 or NaOH) will immediately destroy the product. Instead, this protocol relies on the azeotropic removal of water, cleaved ethanol, and excess HCl under reduced pressure, followed by lyophilization to isolate the pure salt.

Materials and Reagents

Table 1: Reagent Quantities and Roles

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Cyclobutyl(2,2-diethoxyethyl)amine | 187.28 | 1.0 | Starting Material |

| Tetrahydrofuran (THF) | 72.11 | 10 volumes | Organic Co-solvent |

| 3M HCl (aq) | 36.46 | 5.0 | Catalyst / Hydrolysis Agent |

| Toluene | 92.14 | As needed | Azeotropic drying agent |

| MS-Grade Water | 18.02 | As needed | Lyophilization matrix |

Step-by-Step Protocol

Phase 1: Reaction Setup

-

In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclobutyl(2,2-diethoxyethyl)amine (1.0 equiv) in THF (10 mL per gram of starting material).

-

Place the flask in a room-temperature water bath to absorb initial heat. Slowly add 3M aqueous HCl (5.0 equiv) dropwise. Note: A slight exotherm will occur as the secondary amine is protonated.

Phase 2: Hydrolysis and Monitoring 3. Transfer the flask to an oil bath or heating block and heat the reaction mixture to 65 °C. Stir vigorously for 4 to 6 hours. 4. Self-Validating Check: To monitor reaction progress, remove a 50 µL aliquot. Neutralize only the aliquot with 100 µL of saturated NaHCO3, extract with 200 µL of EtOAc, and spot the organic layer on a silica TLC plate. Stain with Ninhydrin (heat required). The starting material will appear as a distinct spot, while the highly polar product will remain at the baseline. Alternatively, dry the aliquot under a stream of N2 and perform a crude 1H NMR in D2O to confirm the disappearance of the acetal triplet at ~4.55 ppm.

Phase 3: Isolation and Purification 5. Once complete conversion is confirmed, cool the reaction mixture to room temperature. 6. Transfer the solution to a rotary evaporator. Remove the THF and the ethanol byproduct under reduced pressure at a bath temperature of 35 °C. 7. To the remaining aqueous layer, add 10 volumes of toluene. Evaporate under reduced pressure to azeotropically remove water and excess HCl. Repeat this toluene co-evaporation step three times until a thick, gummy residue forms. 8. Dissolve the crude gummy residue in a minimum amount of MS-grade water, freeze the flask in a dry ice/acetone bath, and lyophilize overnight. 9. Storage: The resulting cyclobutylaminoacetaldehyde hydrochloride is isolated as a hygroscopic solid. Store immediately under an inert argon atmosphere at -20 °C.

Analytical Validation and Data Presentation